2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol
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Overview
Description
2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound is characterized by the presence of a tert-butyl group attached to the benzimidazole ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yields and purity of the final product. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with nucleotides and proteins, influencing cellular processes. The tert-butyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy . The compound’s effects are mediated through its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: A potent TRPV1 antagonist.
Uniqueness
2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol is unique due to the presence of both a tert-butyl group and a phenol group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
896851-25-5 |
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Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[[(1-tert-butylbenzimidazol-5-yl)amino]methyl]phenol |
InChI |
InChI=1S/C18H21N3O/c1-18(2,3)21-12-20-15-10-14(8-9-16(15)21)19-11-13-6-4-5-7-17(13)22/h4-10,12,19,22H,11H2,1-3H3 |
InChI Key |
RZQYMWFGBPAGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O |
solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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